ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which exhibit diverse chemical and biological properties .
Scientific Research Applications
Ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a][1,3]benzimidazol-3-yl)acetate can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
ethyl 2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-2-19-11(17)7-10-12(18)15-13-14-8-5-3-4-6-9(8)16(10)13/h3-6,10H,2,7H2,1H3,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJDNYDEOLOBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NC2=NC3=CC=CC=C3N12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.